7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the triazolopyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxy group instead of a thioxo group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Uniqueness
The presence of the thioxo group in 7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Properties
Molecular Formula |
C7H7N5OS |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
7-methyl-5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(14)9-7-10-6(5(8)13)11-12(3)7/h2H,1H3,(H2,8,13)(H,9,10,11,14) |
InChI Key |
GITCWXQVHRXMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C2N1NC(=N2)C(=O)N |
Origin of Product |
United States |
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